molecular formula C4H6ClNO2 B13812783 Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci)

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci)

Katalognummer: B13812783
Molekulargewicht: 135.55 g/mol
InChI-Schlüssel: VDXLZOGWWLSTTC-ZAFYKAAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) is a chemical compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, an amino group, and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.

    Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

    Amination and Chlorination:

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxylic acid,1-amino-2-chloro-,(1s-trans)-(9ci) can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring and carboxylic acid group but differ in other substituents.

    Amino acid derivatives: Compounds with amino and carboxylic acid groups but different ring structures.

    Chlorinated organic compounds: Compounds with chlorine atoms but different core structures.

Eigenschaften

Molekularformel

C4H6ClNO2

Molekulargewicht

135.55 g/mol

IUPAC-Name

(1S,2S)-1-amino-2-chlorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6ClNO2/c5-2-1-4(2,6)3(7)8/h2H,1,6H2,(H,7,8)/t2-,4+/m0/s1

InChI-Schlüssel

VDXLZOGWWLSTTC-ZAFYKAAXSA-N

Isomerische SMILES

C1[C@@H]([C@]1(C(=O)O)N)Cl

Kanonische SMILES

C1C(C1(C(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.